![molecular formula C12H17N5O3 B12910181 2,6-Diamino-5-[5-hydroxy-5-(1,3-oxazol-2-yl)pentyl]pyrimidin-4(1H)-one CAS No. 647831-19-4](/img/structure/B12910181.png)
2,6-Diamino-5-[5-hydroxy-5-(1,3-oxazol-2-yl)pentyl]pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diamino-5-[5-hydroxy-5-(1,3-oxazol-2-yl)pentyl]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that combines a pyrimidine ring with an oxazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-[5-hydroxy-5-(1,3-oxazol-2-yl)pentyl]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the oxazole ring and the hydroxyalkyl side chain. Key steps may include:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate amines with carbonyl compounds under acidic or basic conditions.
Introduction of the Oxazole Ring: This step often involves cyclization reactions using reagents like diethyl oxalate and amines.
Attachment of the Hydroxyalkyl Side Chain: This can be done through alkylation reactions using halogenated alcohols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diamino-5-[5-hydroxy-5-(1,3-oxazol-2-yl)pentyl]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The oxazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2,6-Diamino-5-[5-hydroxy-5-(1,3-oxazol-2-yl)pentyl]pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives are known to be effective.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2,6-Diamino-5-[5-hydroxy-5-(1,3-oxazol-2-yl)pentyl]pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that are crucial for its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diaminopyrimidine: Lacks the hydroxyalkyl and oxazole groups, making it less complex.
5-Hydroxy-2-oxazoline: Contains the oxazole ring but lacks the pyrimidine core.
4-Amino-2-hydroxy-6-methylpyrimidine: Similar pyrimidine structure but different substituents.
Uniqueness
2,6-Diamino-5-[5-hydroxy-5-(1,3-oxazol-2-yl)pentyl]pyrimidin-4(1H)-one is unique due to its combination of a pyrimidine core with an oxazole ring and a hydroxyalkyl side chain. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Propiedades
Número CAS |
647831-19-4 |
|---|---|
Fórmula molecular |
C12H17N5O3 |
Peso molecular |
279.30 g/mol |
Nombre IUPAC |
2,4-diamino-5-[5-hydroxy-5-(1,3-oxazol-2-yl)pentyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H17N5O3/c13-9-7(10(19)17-12(14)16-9)3-1-2-4-8(18)11-15-5-6-20-11/h5-6,8,18H,1-4H2,(H5,13,14,16,17,19) |
Clave InChI |
YTBVEVUCMVMHFN-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=N1)C(CCCCC2=C(N=C(NC2=O)N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-Benzothiazol-2-yl)-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910101.png)
![3-Butyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12910102.png)
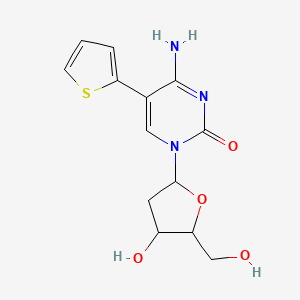
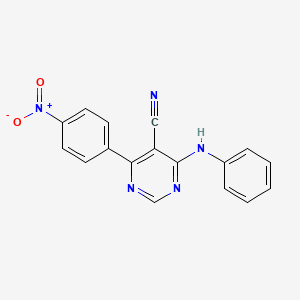
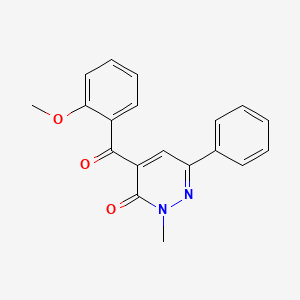
![2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile](/img/structure/B12910115.png)
![N-[3-(Furan-2-yl)propyl]-N-(3-methylphenyl)acetamide](/img/structure/B12910117.png)
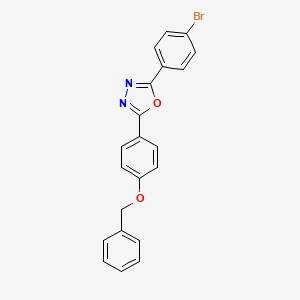


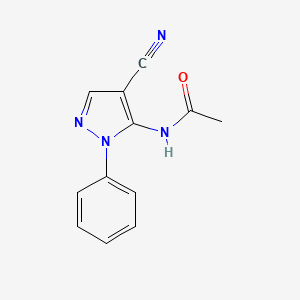
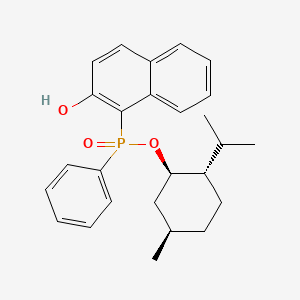
![2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine](/img/structure/B12910186.png)

